N-butyl-2-chloro-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-butyl-2-chloro-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12/h4-5,7H,2-3,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHNUXXFYSGURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=C(C=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-chloro-4-fluorobenzamide typically involves the reaction of 2-chloro-4-fluorobenzoic acid with butylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran (THF) and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to increase the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This could include the use of continuous flow reactors to improve efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-chloro-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions typically produce the corresponding amines.
Scientific Research Applications
N-butyl-2-chloro-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-butyl-2-chloro-4-fluorobenzamide exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, influencing their activity and leading to various physiological effects. The exact pathways involved can be complex and are often the subject of ongoing research.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The pyridyl group in 2-chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide may facilitate interactions with enzymes or receptors, as seen in kinase inhibitors . Amino and hydroxyl groups in N-(2-amino-4-fluorophenyl)-5-chloro-2-hydroxybenzamide improve hydrophilicity, which is critical for drug solubility .
Halogenation (Cl, F) at specific positions improves metabolic stability by resisting oxidative degradation, a common feature in agrochemicals .
Synthetic Utility :
- The alkyne group in 4-fluoro-N-(2-methylbut-3-yn-2-yl)benzamide highlights its role in modular synthesis (e.g., copper-catalyzed azide-alkyne cycloaddition) .
Q & A
Basic Research Questions
Q. What are the key parameters to optimize during the synthesis of N-butyl-2-chloro-4-fluorobenzamide?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For benzamide derivatives, key parameters include:
- Temperature : Low temperatures (e.g., 0–5°C) minimize side reactions during acylation or coupling steps .
- Solvent Choice : Dichloromethane (DCM) or tetrahydrofuran (THF) is often preferred for their ability to dissolve hydrophobic intermediates while maintaining reaction efficiency .
- Catalyst/Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances nucleophilic substitution or acylation yields .
- Purity Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate purity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Structural elucidation and purity assessment require:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., chloro, fluoro, butyl groups) and rule out regioisomeric byproducts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and detect halogen isotopic patterns .
- HPLC Analysis : Reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify purity (>95%) and identify degradation products .
Q. What experimental strategies determine solubility and stability of this compound in biological assays?
- Methodological Answer :
- Solubility Screening : Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS) using spectrophotometry to detect aggregation or precipitation .
- Stability Profiling : Incubate the compound under physiological conditions (37°C, pH 7.4) and analyze degradation via LC-MS over 24–72 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions or impurities. Mitigation strategies include:
- Orthogonal Assays : Validate activity using both cell-based (e.g., cytotoxicity) and target-specific (e.g., enzyme inhibition) assays .
- Batch Reproducibility : Synthesize multiple batches with ≥98% purity (via HPLC) and compare bioactivity .
- Metabolite Screening : Use LC-MS to identify active/inactive metabolites that may influence results .
Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for halogenated benzamide derivatives?
- Methodological Answer :
- Docking Studies : Model interactions with target proteins (e.g., kinases) using software like AutoDock to prioritize substituent modifications .
- Analog Synthesis : Systematically vary substituents (e.g., replacing chloro with bromo, altering alkyl chain length) and test activity .
- Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity using multivariate regression .
Q. How can researchers investigate the compound’s degradation pathways under oxidative or hydrolytic stress?
- Methodological Answer :
- Forced Degradation : Expose the compound to hydrogen peroxide (oxidative) or acidic/alkaline conditions (hydrolytic) and identify degradation products via LC-MS .
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions (e.g., 2–8°C vs. room temperature) .
Q. What strategies address low yields in multi-step syntheses of this compound?
- Methodological Answer :
- Intermediate Stabilization : Protect reactive groups (e.g., amines) with Boc or Fmoc groups during multi-step sequences .
- Flow Chemistry : Implement continuous flow systems to improve mixing and heat transfer in exothermic reactions .
- Catalytic Optimization : Screen palladium or copper catalysts for coupling steps to enhance efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
